molecular formula C13H10Cl2F3N3S B3036176 4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-07-3

4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No. B3036176
CAS RN: 339011-07-3
M. Wt: 368.2 g/mol
InChI Key: MBTYVEFIGZWGJL-UHFFFAOYSA-N
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Description

4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine, also known as N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine-4-sulfanilamide, is a novel synthetic compound that has been identified as a potential therapeutic agent for a variety of medical conditions. This compound is a member of the pyrimidinamine family, which includes a wide range of compounds with diverse biological activities. N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine-4-sulfanilamide has been studied for its ability to modulate the activity of several enzymes and receptors, suggesting potential therapeutic applications in the treatment of a range of medical conditions.

Safety and Hazards

As with any chemical compound, safety precautions are crucial. Handle this substance in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Refer to Material Safety Data Sheets (MSDS) for detailed safety information .

Future Directions

: ChemicalBook: 4-[(2,4-Dichlorophenyl)Sulfanyl]-N-Ethyl-6-(Trifluoromethyl)-2-Pyrimidinamine

properties

IUPAC Name

4-(2,4-dichlorophenyl)sulfanyl-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N3S/c1-2-19-12-20-10(13(16,17)18)6-11(21-12)22-9-4-3-7(14)5-8(9)15/h3-6H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTYVEFIGZWGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)SC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147209
Record name 4-[(2,4-Dichlorophenyl)thio]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine

CAS RN

339011-07-3
Record name 4-[(2,4-Dichlorophenyl)thio]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339011-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,4-Dichlorophenyl)thio]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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